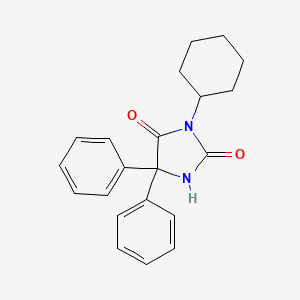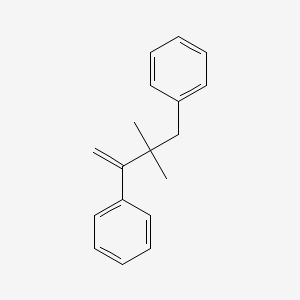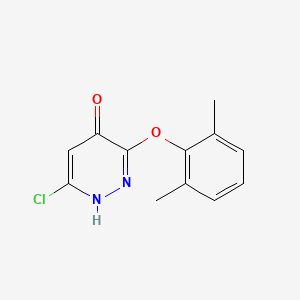
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one typically involves the reaction of 2,6-dimethylphenol with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazinone derivatives.
科学的研究の応用
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 6-Chloro-3-phenoxypyridazin-4(1H)-one
- 6-Chloro-3-(2,4-dimethylphenoxy)pyridazin-4(1H)-one
- 6-Chloro-3-(2,6-dichlorophenoxy)pyridazin-4(1H)-one
Uniqueness
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
499223-47-1 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
6-chloro-3-(2,6-dimethylphenoxy)-1H-pyridazin-4-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-3-5-8(2)11(7)17-12-9(16)6-10(13)14-15-12/h3-6H,1-2H3,(H,14,16) |
InChIキー |
UUFCGQYVTPQMLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC2=NNC(=CC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
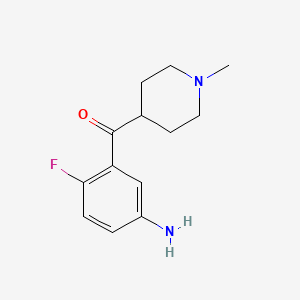
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)


![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
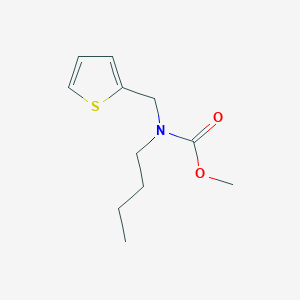
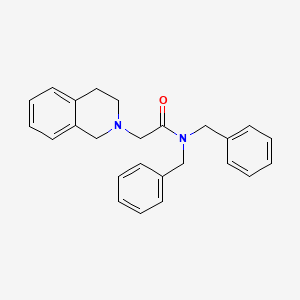
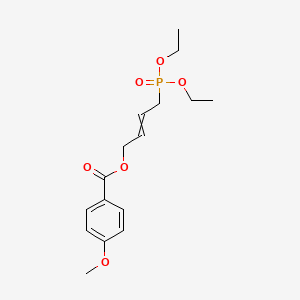
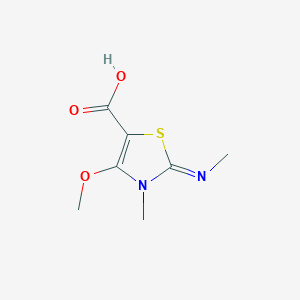
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
